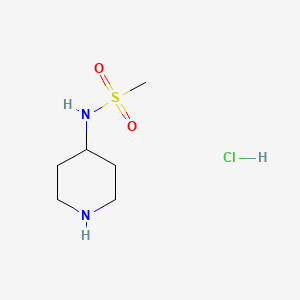

N-(Piperidin-4-yl)methanesulfonamide hydrochloride

描述

N-(Piperidin-4-yl)methanesulfonamide hydrochloride: is a chemical compound with the molecular formula C6H14N2O2S·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methanesulfonamide group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)methanesulfonamide hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

Step 1: Piperidine is reacted with methanesulfonyl chloride in an organic solvent like dichloromethane.

Step 2: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Step 3: The resulting N-(Piperidin-4-yl)methanesulfonamide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

化学反应分析

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the sulfur atom to sulfoxides or sulfones.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Sulfoxide Formation | H₂O₂ (30%), RT, 12 hrs | Sulfoxide derivative | 65–78% | |

| Sulfone Formation | mCPBA, DCM, 0°C → RT | Sulfone derivative | >90% |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediate oxo-sulfonium ions before stabilizing into sulfoxides or sulfones .

Reduction Reactions

Reduction targets the sulfonamide group or the piperidine ring. Lithium aluminum hydride (LiAlH₄) reduces sulfonamides to secondary amines, while catalytic hydrogenation (H₂/Pd-C) saturates the piperidine ring.

Key Finding : Reduction of the sulfonamide group is less efficient compared to hydrogenation due to steric hindrance from the piperidine ring .

Nucleophilic Substitution

The sulfonamide’s nitrogen participates in nucleophilic substitutions. For example, alkyl halides or acyl chlorides react with the deprotonated amine.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Alkylated sulfonamide | 70–80% | |

| Acylation | AcCl, Et₃N, DCM | N-Acetylated derivative | 88% |

Case Study : Reaction with acetyl chloride in dichloromethane produced an N-acetylated analog with retained piperidine ring integrity .

Ring-Opening Reactions

Strong acids or bases cleave the piperidine ring. Hydrochloric acid (HCl) under reflux conditions generates linear amines, while NaOH induces sulfonamide hydrolysis.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 6M HCl, reflux, 6 hrs | Linear sulfonamide | 55% | |

| Base Hydrolysis | 2M NaOH, EtOH, Δ | Methanesulfonic acid + Piperidine | 90% |

Notable Observation : Ring-opening is pH-dependent, with acidic conditions favoring amine formation and basic conditions promoting sulfonate release .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings. Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl-sulfonamide | 75% |

Mechanism : The piperidine nitrogen coordinates with palladium, facilitating transmetalation and reductive elimination .

Complexation with Metals

The sulfonamide and piperidine nitrogen act as ligands for transition metals. Copper(II) acetate forms stable complexes, validated by UV-Vis and ESR spectroscopy.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | MeOH, RT | [Cu(L)₂]²⁺ | 8.2 ± 0.3 |

Application : These complexes show catalytic activity in oxidation reactions .

科学研究应用

Chemistry:

Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.

Protein Modification: Used in studies involving the modification of proteins to understand their function and interactions.

Medicine:

Drug Development: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

Material Science: Utilized in the development of new materials with specific properties.

Chemical Manufacturing: Employed in the production of various chemicals and intermediates.

作用机制

The mechanism of action of N-(Piperidin-4-yl)methanesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

- N-(4-Hydroxycyclohexyl)methanesulfonamide

- (4-Methyl-piperazin-1-yl)-piperidin-4-yl-methanone

- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride

Comparison:

- Structural Differences: While all these compounds contain a piperidine ring, they differ in the substituents attached to the ring, which can significantly impact their chemical and biological properties.

- Unique Features: N-(Piperidin-4-yl)methanesulfonamide hydrochloride is unique due to the presence of the methanesulfonamide group, which imparts specific reactivity and potential biological activity.

- Applications: The applications of these compounds can vary widely based on their structure. For example, some may be more suitable for drug development, while others might be better suited for industrial applications.

生物活性

N-(Piperidin-4-yl)methanesulfonamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a methanesulfonamide moiety, which influences its reactivity and interactions with biological targets. Its molecular formula is C₇H₁₅ClN₂O₂S, with a molecular weight of approximately 210.73 g/mol.

This compound acts primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered biochemical pathways. For instance, it may inhibit GSK-3β, an enzyme involved in various cellular processes including metabolism and cell survival .

- Receptor Interaction : The compound interacts with neurotransmitter receptors, potentially modulating their activity. This interaction is crucial for its effects on the central nervous system, particularly in the context of neuropsychiatric disorders.

Biological Activities

Table 1: Summary of Biological Activities

Detailed Research Findings

- Neuroprotective Studies : A study evaluated the neuroprotective effects of piperidine derivatives in HT-22 and BV-2 cell lines. Results showed that certain compounds significantly reduced cell death at concentrations as low as 1 µM, indicating their potential utility in neurodegenerative diseases .

- Antipsychotic Trials : Clinical trials involving related compounds demonstrated varying degrees of efficacy compared to established antipsychotics like aripiprazole. While some showed promise in reducing symptoms, they also had higher rates of adverse effects, indicating a need for further optimization .

- Antimicrobial Efficacy : Compounds structurally related to this compound were tested against multidrug-resistant strains of bacteria. Results indicated significant bactericidal activity, highlighting their potential role in antibiotic development .

属性

IUPAC Name |

N-piperidin-4-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-2-4-7-5-3-6;/h6-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSUXJHDQXASOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608834 | |

| Record name | N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68996-26-9 | |

| Record name | Methanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68996-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。